molecular formula C31H22FN3O B2882803 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide CAS No. 477887-24-4

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide

Cat. No. B2882803
CAS RN: 477887-24-4
M. Wt: 471.535
InChI Key: JUJUCIJDWONONK-UHFFFAOYSA-N
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Description

Pyrrole derivatives, such as the one you mentioned, have been of interest in pharmaceutical research due to their wide range of biological activities . They have been studied for their antimicrobial, antiviral, anti-inflammatory, analgesic, antitumor, antihyperlipidemic, anticonvulsant, and antihyperglycemic properties .

Scientific Research Applications

Antimicrobial Activity

Research highlights the synthesis of fluorobenzamides, including structures similar to N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide, which have shown promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group enhances antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Compounds with fluorobenzamide structures have been found most active against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans, showing significant minimum inhibitory concentrations (MICs) (Desai, Rajpara, & Joshi, 2013).

Optical and Nonlinear Optical Properties

Fluorinated benzamides have been explored for their optical properties, particularly in the context of nonlinear optical (NLO) materials. Studies on compounds like N,N-diphenylbenzamide and its fluorinated analogs reveal these materials' potential for optical applications due to their transmission in the visible region and second harmonic generation (SHG) efficiency. These findings indicate the utility of fluorobenzamides in developing NLO materials with applications in photonic and optoelectronic devices (Lakshmi et al., 2018).

Molecular Interactions and Synthesis

The synthesis pathways and molecular interactions of fluorobenzamides have been extensively studied, showcasing their versatility in creating various bioactive compounds. For instance, the synthesis of fluorinated benzamide neuroleptics demonstrates the potential of these compounds in medical imaging, particularly in positron emission tomography (PET) imaging of sigma receptors. This application is crucial for understanding and diagnosing neurological disorders (Mukherjee, 1991). Moreover, the interaction of fluorobenzamides with sigma receptors, as evidenced by compounds like NE-100, highlights the relevance of these structures in studying cognitive dysfunction and potentially developing therapeutic agents (Ogawa, Okuyama, Araki, & Otomo, 1994).

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge. For pyrrole derivatives, potential areas of interest could include further exploration of their biological activities and the development of new synthetic methods .

properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22FN3O/c32-26-18-16-25(17-19-26)31(36)34-30-27(20-33)28(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30)21-22-10-4-1-5-11-22/h1-19H,21H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJUCIJDWONONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide

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